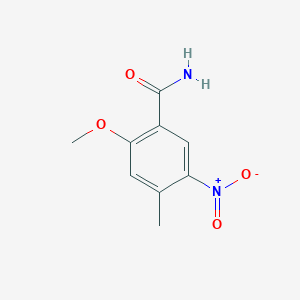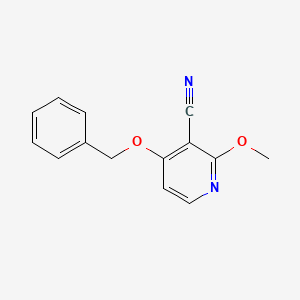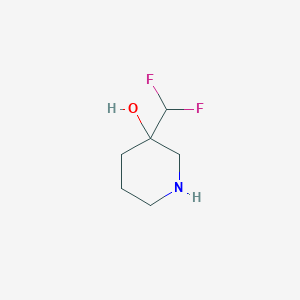
3-(Difluoromethyl)piperidin-3-ol
Overview
Description
“3-(Difluoromethyl)piperidin-3-ol” is a chemical compound with the CAS number 1909325-03-6 . It has a molecular weight of 187.62 .
Synthesis Analysis
While specific synthesis methods for “3-(Difluoromethyl)piperidin-3-ol” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of “3-(Difluoromethyl)piperidin-3-ol” is C6H12ClF2NO . The InChI key is BPFVYAUITXWPHU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of “3-(Difluoromethyl)piperidin-3-ol” is solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Fluorinated N-Heterocycles
3-Fluoro- and trifluoromethylthio-piperidines, related to 3-(Difluoromethyl)piperidin-3-ol, are crucial for discovery chemistry. A method for synthesizing these compounds, providing rich functionality and high diastereocontrol for further derivatization, has been developed (García-Vázquez et al., 2021).
Construction of 3-Arylpiperidines
3-Arylpiperidines are significant in pharmaceutical research and are typically synthesized through constructing the piperidine ring or reducing a 3-arylpyridine precursor. Palladium-catalyzed migrative Negishi coupling offers a method to access 3-aryl-N-Boc-piperidines with selectivity and yields up to 76% (Millet & Baudoin, 2015).
Enclathration of Six-Membered Heterocyclic Guests
3-(Difluoromethyl)piperidin-3-ol analogs like piperidine can form inclusion compounds with various hosts. X-ray crystal structures of these inclusion compounds show diversity in packing relations, highlighting the versatility of these compounds (Csöregh et al., 1995).
Catalytic Trifluoromethoxylation of Alkenes
The trifluoromethoxylation of unactivated alkenes, where Pd(CH3CN)2Cl2 acts as a catalyst, can produce 3-OCF3 substituted piperidines. This method demonstrates the potential of using such piperidine derivatives in catalytic processes (Chao-Yuan Chen et al., 2015).
Synthesis of Fluorinated Piperidines
The synthesis of 3-alkoxy-4,4-difluoropiperidines, important for agrochemical or pharmaceutical chemistry, has been achieved. This synthesis represents a new approach to creating functionalized piperidines (Surmont et al., 2009).
Asymmetric Hydrogenation and Synthesis
Iridium-catalyzed asymmetric hydrogenation of heteroaromatics bearing a hydroxyl group has been used to create trans 6-substituted piperidin-3-ols with high enantioselectivity. This method offers direct access to chiral piperidin-3-ols and piperidin-3-ones, important in pharmaceutical synthesis (Huang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-(difluoromethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-5(8)6(10)2-1-3-9-4-6/h5,9-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKXROZFAJDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



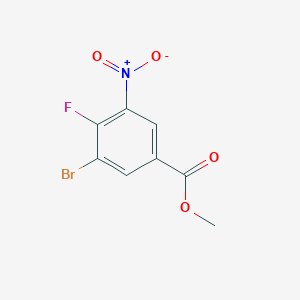
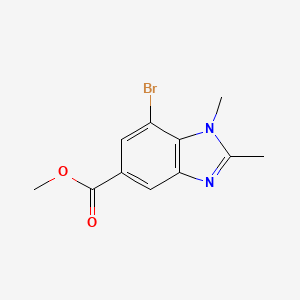
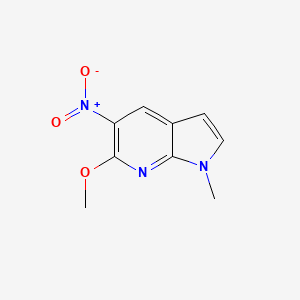
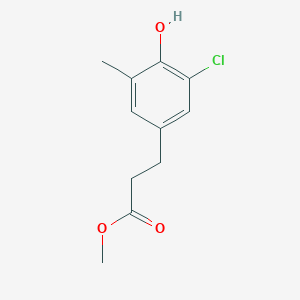
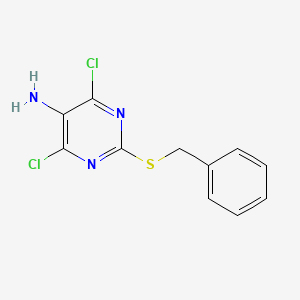
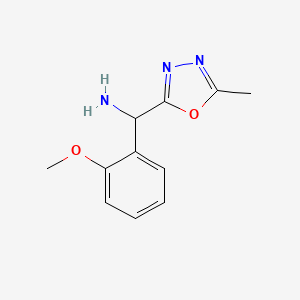
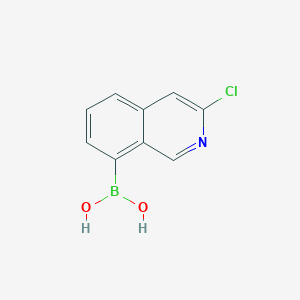
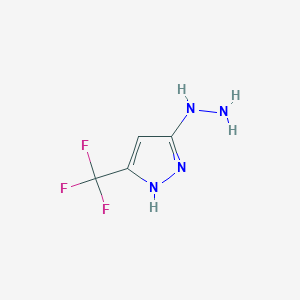
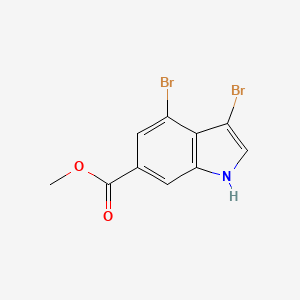
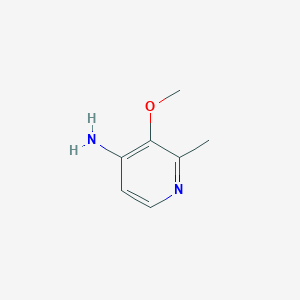
![6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431648.png)
